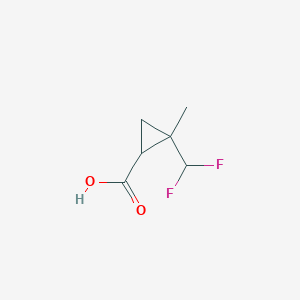

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid

Description

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative featuring a strained three-membered ring system with a carboxylic acid group at position 1 and both a difluoromethyl (-CF₂H) and methyl (-CH₃) group at position 2. This unique substitution pattern confers distinct physicochemical properties, including enhanced metabolic stability and tunable acidity, making it valuable in pharmaceutical and agrochemical research. The cyclopropane ring introduces rigidity, while fluorine atoms modulate electronic and steric effects, influencing bioavailability and target interactions .

Properties

IUPAC Name |

2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-6(5(7)8)2-3(6)4(9)10/h3,5H,2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXQTVZTEQQCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid typically involves the difluoromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane carboxylic acid with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in drug development due to its ability to modulate biological pathways. It is being investigated for its role as a GPR120 modulator, which is significant in the treatment of metabolic disorders such as diabetes . The unique structure allows it to interact with specific receptors, influencing metabolic processes.

Agrochemical Applications

Research indicates that derivatives of cyclopropane carboxylic acids exhibit insecticidal properties. Specifically, compounds similar to 2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid have been shown to possess insecticidal and acaricidal activity against various pests, making them valuable in agricultural practices for pest control . The formulation of these compounds often includes inert diluents and surface-active agents to enhance efficacy.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its structure allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the creation of enantiomerically pure compounds. This application is crucial in the development of pharmaceuticals where chirality plays a significant role in biological activity.

Case Study 1: GPR120 Modulation

A study demonstrated that cyclopropane derivatives could effectively modulate GPR120 activity, leading to improved insulin sensitivity in diabetic models. The specific effects of this compound were noted in enhancing glucose uptake in adipocytes, showcasing its potential as a therapeutic agent for metabolic disorders .

Case Study 2: Insecticidal Activity

Another investigation focused on the insecticidal properties of cyclopropane carboxylic acids. The study revealed that formulations containing this compound exhibited significant knockdown effects against common agricultural pests such as aphids and mites. This highlights its utility in developing environmentally friendly pest control solutions .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can act as a bioisostere for hydrogen, hydroxyl, or thiol groups, influencing the compound’s binding affinity and activity. The compound can modulate enzyme activity by mimicking natural substrates or inhibitors, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Key Structural Attributes :

- Molecular Formula : C₆H₈F₂O₂ (inferred).

- Substituents : Carboxylic acid (C1), difluoromethyl (C2), methyl (C2).

- Molecular Weight : ~164.12 g/mol (calculated).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three fluorinated cyclopropane derivatives (Table 1):

Structural Analysis :

- Electron Effects: The difluoromethyl group (-CF₂H) in the target compound exerts a stronger electron-withdrawing effect than simple -F substituents (as in C₄H₄F₂O₂), lowering the pKa of the carboxylic acid (~3.5–4.0 estimated) compared to non-fluorinated analogs. The methyl group (-CH₃) donates electrons slightly, partially counterbalancing this effect .

- Conformational Rigidity : The cyclopropane ring restricts rotation, favoring specific binding conformations in biological targets, similar to C₁₂H₁₃FO₂ .

Physicochemical and Pharmacokinetic Properties

Key Comparisons :

Acidity (pKa): Target Compound: Estimated pKa ~3.8–4.2 (lower than non-fluorinated cyclopropanes due to -CF₂H). C₄H₄F₂O₂: pKa ~2.8–3.2 (higher acidity from -F₂) . C₁₂H₁₃FO₂: pKa 4.40 ± 0.50 (weaker acidity due to aromatic electron donation) .

Lipophilicity (logP) :

- The target compound’s logP is higher than C₄H₄F₂O₂ (due to -CH₃) but lower than C₁₂H₁₃FO₂ (due to the fluorophenyl group). This balance enhances membrane permeability without excessive hydrophobicity .

Metabolic Stability: Fluorine atoms in the target compound resist oxidative metabolism, extending half-life compared to non-fluorinated analogs. The methyl group further stabilizes against enzymatic cleavage .

Biological Activity

2-(Difluoromethyl)-2-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms, therapeutic applications, and relevant case studies.

The compound features a cyclopropane ring substituted with a difluoromethyl group and a carboxylic acid functional group. Its structure can be represented as follows:

This unique structure may contribute to its biological activity, particularly in modulating various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, notably in the modulation of G protein-coupled receptors (GPCRs) and potential anti-inflammatory effects.

The compound is believed to interact with specific receptors involved in metabolic pathways. For instance, it has been studied as a GPR120 modulator, which is implicated in glucose metabolism and lipid regulation. This interaction could potentially lead to therapeutic applications in diabetes and metabolic syndrome management .

Therapeutic Applications

- Diabetes Management : As a GPR120 modulator, the compound may help improve insulin sensitivity and glucose tolerance.

- Anti-inflammatory Effects : Preliminary studies suggest that it could inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .

Study 1: GPR120 Modulation

A study highlighted the efficacy of various cyclopropane derivatives, including this compound, in modulating GPR120 activity. The findings indicated significant improvements in glucose homeostasis in animal models after administration of the compound .

Study 2: Inflammation Reduction

Another investigation focused on the anti-inflammatory properties of this compound. In vitro assays demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its potential utility in treating conditions characterized by chronic inflammation .

Data Tables

| Study | Activity | Model | Findings |

|---|---|---|---|

| Study 1 | GPR120 modulation | Animal | Improved insulin sensitivity and glucose tolerance |

| Study 2 | Anti-inflammatory | In vitro | Reduced TNF-alpha and IL-6 levels |

Q & A

Q. What are the optimal synthetic routes for 2-(difluoromethyl)-2-methylcyclopropane-1-carboxylic acid, and what factors influence cyclopropanation efficiency?

Methodological Answer: The synthesis typically involves two critical steps: (1) cyclopropanation using diazo compounds (e.g., diazoacetates) with transition metal catalysts (e.g., Rh(II) or Cu(I)) to form the strained cyclopropane ring, and (2) difluoromethylation via nucleophilic substitution with agents like difluoromethyl triflate. Key factors affecting efficiency include:

- Catalyst choice (Rh₂(OAc)₄ improves stereoselectivity) .

- Reaction temperature (lower temps reduce side reactions).

- Solvent polarity (aprotic solvents enhance cyclopropanation yields) .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and purity?

Methodological Answer:

- ¹H/¹³C NMR : Resolves cyclopropane ring strain (characteristic upfield shifts for methyl and difluoromethyl groups) .

- ¹⁹F NMR : Confirms difluoromethyl substitution (split signals due to coupling with adjacent protons) .

- X-ray crystallography : Provides absolute stereochemistry and bond-length analysis, critical for validating strained cyclopropane geometry .

- HRMS (High-Resolution Mass Spectrometry) : Verifies molecular formula and isotopic patterns .

Q. How does the difluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?

Methodological Answer: The difluoromethyl group:

- Enhances metabolic stability by resisting oxidative degradation .

- Modulates lipophilicity (logP), improving membrane permeability compared to non-fluorinated analogs .

- Alters pKa via electron-withdrawing effects, increasing carboxylic acid acidity for better solubility at physiological pH .

Advanced Research Questions

Q. How do stereochemical variations (e.g., cis/trans or enantiomers) impact biological activity and synthetic strategies?

Methodological Answer:

- Stereoselective synthesis : Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazolidinones) yield enantiopure products. For example, (1R,2R)-stereoisomers show higher enzyme binding affinity due to optimal spatial alignment .

- Biological impact : Enantiomers may exhibit divergent activities (e.g., one inhibits ACC deaminase, while the other is inactive) .

- Analytical differentiation : Chiral HPLC or circular dichroism (CD) distinguishes enantiomers .

Q. What mechanisms underlie the compound’s interactions with enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase?

Methodological Answer:

- Competitive inhibition : The difluoromethyl group mimics ACC’s natural substrate but resists decomposition, blocking the enzyme’s active site .

- Kinetic studies : Time-dependent inactivation (kinact/KI) reveals covalent adduct formation with pyridoxal phosphate cofactors .

- Structural insights : X-ray crystallography of enzyme-inhibitor complexes identifies hydrogen bonds between the carboxylic acid moiety and Arg289 residues .

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

- Control experiments : Verify compound purity (>95% via HPLC) and exclude excipient interference .

- Assay standardization : Compare IC50 values under identical conditions (pH, temperature, cofactors) .

- Meta-analysis : Correlate structural variations (e.g., methyl vs. phenyl substituents) with activity trends using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.